molecular formula C20H23NO3 B2696710 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-40-2

3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2696710
CAS No.: 638142-40-2
M. Wt: 325.408
InChI Key: VEAWIRNHRVCCQY-UHFFFAOYSA-N
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Description

3-(2-(Isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one is a benzoxazolone derivative characterized by a benzo[d]oxazol-2(3H)-one core substituted with a 5-methyl group and a 2-(isopentyloxy)benzyl moiety at the 3-position. The benzoxazolone scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

5-methyl-3-[[2-(3-methylbutoxy)phenyl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14(2)10-11-23-18-7-5-4-6-16(18)13-21-17-12-15(3)8-9-19(17)24-20(21)22/h4-9,12,14H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAWIRNHRVCCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(isopentyloxy)benzylamine and 5-methyl-2-aminobenzoic acid.

    Cyclization Reaction: The key step involves the cyclization of the starting materials in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the benzoxazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Source Selectivity/Notes
Target Compound : 3-(2-(Isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one 5-Methyl; 3-(2-(isopentyloxy)benzyl) ~353.4 (estimated) Not explicitly reported; inferred from structural analogues Hypothesized to modulate inflammation or enzyme activity based on core structure
Debio 1036 : 3-(3-Hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one 5-Methyl; 3-(3-hydroxybenzyl) ~283.3 Macrophage migration inhibitory factor (MIF) inhibitor (IC₅₀ < 5 nM); 1000-fold selectivity over MIF-2 (DDT) High therapeutic potential for autoimmune diseases
5-Methylbenzo[d]oxazol-2(3H)-one 5-Methyl ~163.2 Parent compound; foundational for derivatization Used as a scaffold for synthesizing bioactive analogues
5-Chloro-1,3-benzoxazol-2(3H)-one derivatives 5-Chloro; variable N-substituents Varies Antibacterial/antifungal activity (e.g., P4A and P4B in Scheme 4) Activity depends on triazole or benzyl substituents
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one 6-Hydroxy; 5-nitro ~210.1 Phytotoxic (inhibits Lepidium sativum growth); high mammalian toxicity Unsuitable for agricultural use due to nitroaromatic toxicity
3-[3-(4-tert-Butylphenoxy)propyl]-5-methylbenzo[d]oxazol-2(3H)-one 5-Methyl; 3-(4-tert-butylphenoxy)propyl ~381.5 Not explicitly reported; likely alters lipophilicity and bioavailability Structural modification for enhanced pharmacokinetics

Key Findings from Comparative Studies

Substituent-Driven Activity :

  • The 3-(3-hydroxybenzyl) group in Debio 1036 confers potent MIF inhibition and selectivity, whereas the 2-(isopentyloxy)benzyl group in the target compound may enhance lipophilicity and tissue penetration .
  • Halogenation (e.g., 5-chloro or 5-bromo substituents) improves antimicrobial activity but may increase cytotoxicity .

Toxicity Considerations: Nitroaromatic derivatives (e.g., 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one) exhibit significant toxicity, limiting their therapeutic use . In contrast, non-nitrated derivatives like Debio 1036 show favorable safety profiles .

Synthetic Flexibility: N-Substitution (e.g., benzyl, triazole, or phenoxypropyl groups) is a common strategy to optimize bioactivity and physicochemical properties .

Biological Activity

The compound 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one represents a novel structure within the benzo[d]oxazole family, which has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure

The chemical structure of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3

This compound features an isopentyloxy group and a benzo[d]oxazole moiety, which are critical for its biological activity.

Biological Activity

Research indicates that compounds in the benzo[d]oxazole class exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The specific biological activity of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one has been explored through various studies.

Antimicrobial Activity

A study evaluating several derivatives of benzo[d]oxazole found that certain compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

CompoundActivity AgainstMechanism
3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-oneGram-positive bacteria (e.g., Staphylococcus aureus)Disruption of cell membrane integrity
Gram-negative bacteria (e.g., Escherichia coli)Inhibition of metabolic pathways

Anticancer Properties

The potential anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines (e.g., HeLa, K562) indicated that the compound exhibits cytotoxic effects, likely through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of tests were conducted to evaluate the antimicrobial efficacy of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
  • Case Study on Cytotoxicity :
    In a study assessing cytotoxicity in cancer cell lines, the compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may act as a chemotherapeutic agent .

Synthesis Methods

The synthesis of 3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]oxazole core.
  • Alkylation with isopentanol derivatives.
  • Final purification through chromatography.

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